molecular formula C7H15NO4S B2475842 3-Hydroxy-4-[(2-methoxyethyl)amino]-1$l^{6}-thiolane-1,1-dione CAS No. 453577-53-2

3-Hydroxy-4-[(2-methoxyethyl)amino]-1$l^{6}-thiolane-1,1-dione

Cat. No.: B2475842
CAS No.: 453577-53-2
M. Wt: 209.26
InChI Key: MCKNDMCUGIAFNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxy-4-[(2-methoxyethyl)amino]-1$l^{6}-thiolane-1,1-dione is a complex organic compound with a unique structure that includes a thiolane ring, a hydroxy group, and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-4-[(2-methoxyethyl)amino]-1$l^{6}-thiolane-1,1-dione typically involves multiple steps. One common method starts with the preparation of the thiolane ring, followed by the introduction of the hydroxy and amino groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-4-[(2-methoxyethyl)amino]-1$l^{6}-thiolane-1,1-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino group can participate in substitution reactions to introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

3-Hydroxy-4-[(2-methoxyethyl)amino]-1$l^{6}-thiolane-1,1-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-[(2-methoxyethyl)amino]-1$l^{6}-thiolane-1,1-dione involves its interaction with specific molecular targets. The hydroxy and amino groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing various biological pathways. The thiolane ring may also play a role in stabilizing the compound and enhancing its activity.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Benzothiadiazine-1,1-dioxide: This compound has a similar thiolane ring structure but differs in its functional groups and overall activity.

    Metoprolol EP Impurity D: Another compound with a similar methoxyethyl group but different overall structure and applications.

Uniqueness

3-Hydroxy-4-[(2-methoxyethyl)amino]-1$l^{6}-thiolane-1,1-dione is unique due to its specific combination of functional groups and the presence of the thiolane ring. This unique structure gives it distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

4-(2-methoxyethylamino)-1,1-dioxothiolan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO4S/c1-12-3-2-8-6-4-13(10,11)5-7(6)9/h6-9H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCKNDMCUGIAFNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1CS(=O)(=O)CC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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